Methyl 5-amino-1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,4-triazole-3-carboxylate
Overview
Description
Methyl 5-amino-1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,4-triazole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrimidine ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,4-triazole-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving thiophene-2-carboxaldehyde and trifluoromethyl ketone in the presence of a base.
Formation of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the pyrimidine and triazole rings through a nucleophilic substitution reaction, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 5-amino-1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,4-triazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain a thiophene ring, exhibit similar pharmacological properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine, which contain a pyrimidine ring, are used in cancer therapy.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain a triazole ring, are used as antifungal agents.
Uniqueness
Methyl 5-amino-1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,4-triazole-3-carboxylate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 5-amino-1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,4-triazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N6O2S/c1-24-10(23)9-20-11(17)22(21-9)12-18-6(7-3-2-4-25-7)5-8(19-12)13(14,15)16/h2-5H,1H3,(H2,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOZQXPQXYTMNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=N1)N)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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